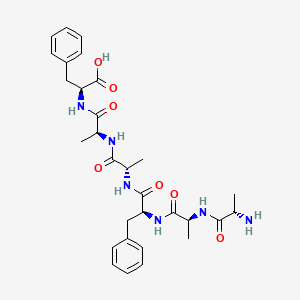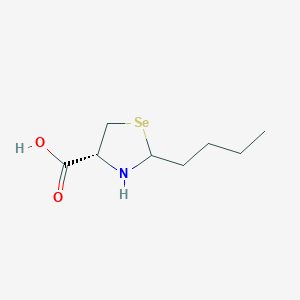
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid is a chemical compound with the molecular formula C5H12O4. It is known for its applications in various chemical reactions and industrial processes. This compound is often used in organic synthesis and has significant importance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypropane-1,3-diol can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the condensation of acetone and methanol to form the desired product. The reaction conditions include maintaining a controlled temperature and using an appropriate acid catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethoxypropane-1,3-diol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of 2,2-Dimethoxypropane-1,3-diol, which can be used in further chemical synthesis and industrial applications .
Aplicaciones Científicas De Investigación
2,2-Dimethoxypropane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate compounds that participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxypropane: A related compound with similar chemical properties but different applications.
1,3-Dihydroxyacetone dimethyl acetal: Another similar compound used in organic synthesis.
2,2-Dimethoxy-1,3-propanediol: A compound with similar structure and reactivity.
Uniqueness
2,2-Dimethoxypropane-1,3-diol is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds .
Propiedades
Número CAS |
848470-41-7 |
|---|---|
Fórmula molecular |
C7H20O10S2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2,2-dimethoxypropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C5H12O4.2CH4O3S/c1-8-5(3-6,4-7)9-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4) |
Clave InChI |
UTSKCTZBTFFBPU-UHFFFAOYSA-N |
SMILES canónico |
COC(CO)(CO)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)


![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)

![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)




![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)

